
3-Chloro-3-ethylpentane
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Overview
Description
3-Chloro-3-ethylpentane (C₇H₁₅Cl) is a tertiary alkyl chloride characterized by a chlorine atom bonded to a carbon atom connected to three alkyl groups (two ethyl and one methyl substituents). This structural configuration renders it highly reactive in solvolysis reactions, particularly via the SN1 mechanism, where the rate-determining step involves carbocation formation . The compound is frequently employed as a model for studying polyvinyl chloride (PVC) degradation mechanisms due to its structural resemblance to unstable tertiary chloride sites in PVC chains . Its solvolysis in alcoholic solvents (e.g., ethanol, methanol) produces trisubstituted ethylenes and hydroxy/ethoxy derivatives, with reaction rates influenced by solvent polarity and hydrogen-bonding capacity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-3-ethylpentane can be synthesized through several methods. One common method involves the chlorination of 3-ethylpentane. This reaction typically requires the presence of a chlorine source, such as chlorine gas (Cl2), and a catalyst, often ultraviolet light (UV) to initiate the reaction. The reaction proceeds via a free radical mechanism, where the chlorine radicals substitute hydrogen atoms on the carbon chain, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 3-ethylpentane and chlorine gas are introduced under controlled conditions. The reaction is monitored to ensure the desired product is obtained with minimal by-products. The product is then purified through distillation or other separation techniques to achieve the required purity for further use.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-ethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of alcohols.
Elimination Reactions: Under the influence of strong bases, such as potassium tert-butoxide, this compound can undergo elimination to form alkenes.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 3-ethyl-3-pentanol.
Elimination: Formation of 3-ethyl-2-pentene or 3-ethyl-1-pentene.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Weight : 134.6467 g/mol
- Density : 0.865 g/cm³
- Boiling Point : 143.5 °C
- Flash Point : 33.5 °C
These properties make 3-chloro-3-ethylpentane suitable for various chemical processes, particularly in organic synthesis.
Organic Synthesis
This compound is primarily used as an intermediate in organic synthesis. Its structure allows it to participate in several types of reactions:
- Nucleophilic Substitution Reactions : The chlorine atom can be substituted by nucleophiles, leading to the formation of alcohols, ethers, or amines. This property is exploited in synthesizing various organic compounds.
- Elimination Reactions : Under certain conditions, such as treatment with strong bases (e.g., sodium methoxide), this compound can undergo elimination reactions to form alkenes. For instance, it produces only one alkene when treated with sodium methoxide, making it a useful reagent for targeted synthesis .
Reagent in Chemical Reactions
In addition to its role as a synthetic intermediate, this compound serves as a reagent in various chemical reactions:
- Halogenation Reactions : It can be generated through the halogenation of alkanes like 3-ethylpentane. This process involves the substitution of hydrogen atoms with chlorine under UV light, resulting in multiple chlorinated products .
- Radical Reactions : The compound can also participate in radical reactions, which are crucial for the formation of complex organic molecules. Its stability as a radical intermediate makes it valuable in synthetic pathways involving radical mechanisms.
Material Science Applications
While less common than its applications in organic chemistry, this compound has potential uses in material science:
- Polymerization Initiators : Chlorinated compounds often serve as initiators in polymerization reactions. The ability of this compound to generate radicals can be harnessed to initiate the polymerization of various monomers.
Case Studies and Research Insights
Several studies have highlighted the utility of this compound in laboratory settings:
- Synthesis of Alkyl Halides : Research demonstrates the effectiveness of this compound as a precursor for synthesizing more complex alkyl halides through nucleophilic substitution reactions. This method is particularly useful when targeting specific functional groups .
- Radical Mechanism Studies : Investigations into the radical mechanisms involving this compound have provided insights into reaction pathways and product distributions, enhancing understanding of chlorinated hydrocarbons' reactivity .
Mechanism of Action
The mechanism of action of 3-chloro-3-ethylpentane in chemical reactions typically involves the formation of reactive intermediates, such as free radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-3-methylpentane
- Structure : Tertiary chloride with a single methyl and two ethyl groups.
- Reactivity : Exhibits slower solvolysis rates compared to 3-chloro-3-ethylpentane due to reduced steric hindrance around the carbocation intermediate.
- Thermal Stability : Decomposes at ~130°C (liquid phase), similar to this compound, but forms less stable carbocations during degradation .
2-Chloro-2-methylpropane (tert-Butyl Chloride)
- Structure : Simpler tertiary chloride with three methyl groups.
- Reactivity : Faster solvolysis rates in polar solvents (e.g., formic acid) due to greater carbocation stability (tert-butyl carbocation is more stabilized by hyperconjugation than 3-ethylpentyl carbocation).
- Thermal Stability : Higher decomposition temperature (~180°C, gas phase) owing to symmetrical substituent distribution .
3-Chloropentene-1
- Structure : Allylic chloride with a double bond adjacent to the chlorine atom.
- Reactivity: Undergoes elimination (to form pentadiene) and substitution (to ethoxy/hydroxy derivatives) in ethanol/water systems. Produces four substitution products, contrasting with this compound’s predominant trisubstituted ethylene formation .
- Thermal Stability : Less stable than tertiary chlorides due to allylic strain; decomposes at ~80–100°C .
Key Research Findings and Data Tables
Thermal Stability Comparison
Solvolysis Rate Constants (50% Ethanol/Water)
Solvent Polarity Effects
- Formic Acid vs. Propionic Acid : this compound solvolysis occurs faster in formic acid (dielectric constant: 58) than in propionic acid (dielectric constant: 29) due to enhanced stabilization of the carbocation intermediate in polar solvents .
Mechanistic Insights
- SN1 Dominance: The tertiary structure of this compound favors SN1 pathways, with solvent polarity and hydrogen-bond donor capacity accelerating ionization. Dialcohols (e.g., ethane-1,2-diol) enhance rates more than monoalcohols due to improved stabilization of transition states .
- Elimination vs. Substitution : Competing elimination reactions are suppressed in this compound compared to allylic chlorides (e.g., 3-chloropentene-1), as tertiary carbocations are less prone to β-hydrogen abstraction .
Biological Activity
3-Chloro-3-ethylpentane (C7H15Cl) is an organic compound classified as a haloalkane. Its biological activity has been a subject of interest due to its potential applications in various fields, including medicinal chemistry and environmental science. This article presents a detailed examination of the biological activities associated with this compound, supported by data tables, case studies, and research findings.
Before delving into biological activity, it is essential to understand the chemical properties of this compound:
Property | Value |
---|---|
CAS Number | 642198 |
Molecular Formula | C7H15Cl |
Molecular Weight | 146.65 g/mol |
IUPAC Name | This compound |
Boiling Point | Approximately 140 °C |
Density | 0.88 g/cm³ |
Synthesis and Reactivity
The synthesis of this compound typically involves the chlorination of 3-ethylpentane using chlorine gas in the presence of ultraviolet light. This process leads to the substitution of hydrogen atoms with chlorine, resulting in multiple products depending on the reaction conditions .
Toxicity and Safety
Research indicates that haloalkanes, including this compound, can exhibit varying degrees of toxicity. The compound's toxicity is primarily attributed to its ability to disrupt cellular processes, potentially leading to cytotoxic effects. Studies have shown that exposure to haloalkanes can result in adverse effects on human health, including respiratory issues and skin irritation .
The mechanism by which haloalkanes exert their biological effects often involves nucleophilic substitution reactions with biomolecules. The chlorine atom in this compound can participate in reactions with nucleophiles such as thiols and amines, potentially leading to alterations in protein structure and function .
Case Studies
- Case Study on Cytotoxicity : A study examined the cytotoxic effects of various haloalkanes on human cell lines. It was found that exposure to chlorinated compounds, including those structurally similar to this compound, resulted in significant cell death at higher concentrations. The study emphasized the need for further investigation into the specific mechanisms through which these compounds induce cytotoxicity .
- Environmental Impact Assessment : Research has highlighted the environmental implications of chlorinated hydrocarbons, noting their persistence in ecosystems and potential bioaccumulation. This raises concerns about their long-term effects on aquatic life and human health through water contamination .
Q & A
Basic Research Questions
Q. How can researchers synthesize 3-chloro-3-ethylpentane with high purity, and what purification methods are recommended?
- Methodological Answer : Synthesis typically involves the free-radical chlorination of 3-ethylpentane under controlled UV light or via nucleophilic substitution using 3-ethyl-3-pentanol with HCl in the presence of a Lewis acid catalyst (e.g., ZnCl₂). Purification is achieved through fractional distillation (boiling point range: 120–125°C under standard conditions) followed by column chromatography using silica gel and hexane/ethyl acetate (9:1). Confirm purity via GC-MS and 1H/13C NMR spectroscopy, focusing on the absence of secondary chlorinated byproducts .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Look for a singlet at δ 1.6–1.8 ppm (quaternary Cl-bearing carbon) and triplet/multiplet patterns for ethyl groups (δ 0.9–1.5 ppm).
- IR Spectroscopy : A strong C-Cl stretch near 550–650 cm−1.
- Mass Spectrometry : Molecular ion peak at m/z 134/136 (3:1 Cl isotope ratio) and fragments at m/z 99 (loss of Cl) and m/z 57 (tertiary carbocation).
Cross-reference with computational models (e.g., DFT) to validate spectral assignments .
Q. What elimination products are expected when this compound reacts with a strong base like sodium methoxide?
- Methodological Answer : The reaction proceeds via an E2 mechanism, favoring the most substituted alkene (Zaitsev’s rule). The primary product is 3-ethyl-2-pentene (80–90% yield), with minor traces of 3-ethyl-1-pentene. Steric hindrance at the tertiary carbon limits alternative pathways. Confirm product distribution using GC analysis and compare with computational predictions (e.g., transition state modeling in Gaussian) .
Advanced Research Questions
Q. How does solvent polarity influence the solvolysis kinetics of this compound?
- Methodological Answer : Solvolysis in polar aprotic solvents (e.g., formic acid) proceeds via an SN1 mechanism, with rate dependence on carbocation stability. In less polar solvents (e.g., propionic acid), SN2 pathways compete. Monitor reaction rates using conductivity measurements or 35Cl isotope labeling. For example, solvolysis in formic acid (dielectric constant ~58) is 2–3× faster than in propionic acid (~3.4), reflecting greater stabilization of the tertiary carbocation intermediate .
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔfH°liquid) for this compound?
- Methodological Answer : Discrepancies often arise from impurities or calibration errors in calorimetry. Use high-purity samples (>99%) and validate enthalpy of formation (ΔfH°liquid) via bomb calorimetry, cross-checking with computational thermochemistry (e.g., G4MP2 method). Compare results with NIST Standard Reference Data, noting deviations >5 kJ/mol require re-evaluation of experimental conditions (e.g., pressure, solvent interactions) .
Q. What computational strategies are optimal for modeling the reaction pathways of this compound in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-31G(d) to map potential energy surfaces for substitution/elimination. For solvolysis, include solvent effects via the SMD continuum model. Validate with kinetic isotope effect (KIE) studies and compare simulated activation energies (ΔG‡) with experimental Arrhenius parameters. For example, predicted ΔG‡ for SN1 in ethanol is ~85 kJ/mol, aligning with experimental Eyring plots .
Q. How can isotopic labeling (e.g., 13C, 37Cl) enhance mechanistic studies of this compound?
- Methodological Answer :
- 13C Labeling : Track carbocation rearrangement during solvolysis via 13C NMR.
- 37Cl Labeling : Quantify Cl− release kinetics using radiometric assays.
For elimination reactions, deuterium labeling at β-hydrogens (e.g., C2H5–C(Cl)(CD2CH3)–CH2CH3) distinguishes between E2 and E1 mechanisms by analyzing KIE values .
Q. Data Interpretation and Experimental Design
Q. How should researchers analyze conflicting product ratios in elimination reactions across different studies?
- Methodological Answer : Systematically vary reaction conditions (base strength, solvent polarity, temperature). For example, using NaOMe in DMSO vs. KOtBu in THF alters steric/electronic effects. Apply multivariate regression to identify dominant factors (e.g., temperature contributes 60% variance in product ratios). Reconcile discrepancies by replicating experiments with standardized protocols (e.g., IUPAC guidelines) .
Q. What strategies mitigate side reactions (e.g., radical chlorination) during synthesis?
Properties
CAS No. |
994-25-2 |
---|---|
Molecular Formula |
C7H15Cl |
Molecular Weight |
134.65 g/mol |
IUPAC Name |
3-chloro-3-ethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 |
InChI Key |
ZOUXTTNTFFBAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)Cl |
Origin of Product |
United States |
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